methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate
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Overview
Description
N-Acetoxy-N-acetyl-4-chlorobenzenesulfonamide is an organic compound belonging to the benzenesulfonamide family. It is known for its ability to release nitroxyl (HNO) in neutral solutions, which has significant biological and chemical implications . This compound is a colorless, odorless crystalline solid that exhibits water solubility .
Preparation Methods
The synthesis of N-Acetoxy-N-acetyl-4-chlorobenzenesulfonamide involves the acylation of N-hydroxyarylsulfonamides. One common method includes the use of acetic anhydride and a base such as pyridine to facilitate the reaction . The reaction conditions typically involve maintaining a temperature of around 0°C to 5°C to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-Acetoxy-N-acetyl-4-chlorobenzenesulfonamide undergoes several types of chemical reactions:
Hydrolysis: In neutral solutions, it slowly releases nitroxyl (HNO) through non-enzymatic hydrolysis.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common reagents used in these reactions include acetic anhydride, pyridine, zinc, and copper . The major products formed from these reactions include nitroxyl (HNO) and other reduced forms of the compound .
Scientific Research Applications
N-Acetoxy-N-acetyl-4-chlorobenzenesulfonamide has several scientific research applications:
Mechanism of Action
The primary mechanism of action of N-Acetoxy-N-acetyl-4-chlorobenzenesulfonamide involves the release of nitroxyl (HNO) in neutral solutions . HNO is a potent vasorelaxant that eventually dimerizes and dehydrates to form nitrous oxide (N₂O), without producing nitric oxide (NO) . The compound also inhibits aldehyde dehydrogenase, contributing to its biological effects .
Comparison with Similar Compounds
N-Acetoxy-N-acetyl-4-chlorobenzenesulfonamide can be compared with other N,O-diacylated-N-hydroxyarylsulfonamides, which also release nitroxyl (HNO) and exhibit similar biological properties . Some similar compounds include:
- N-Acetoxy-N-acetyl-4-methylbenzenesulfonamide
- N-Acetoxy-N-acetyl-4-bromobenzenesulfonamide
- N-Acetoxy-N-acetyl-4-fluorobenzenesulfonamide
These compounds share the ability to release nitroxyl (HNO) and have similar inhibitory effects on enzymes, but differ in their specific substituents on the benzene ring, which can influence their reactivity and biological activity .
Properties
CAS No. |
124839-55-0 |
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Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 1-amino-2-methylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-6-12-8-5-7(10(14)15-2)3-4-9(8)13(6)11/h3-5H,11H2,1-2H3 |
InChI Key |
LGSSUJWAMJGVSV-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1N)C=CC(=C2)C(=O)OC |
Canonical SMILES |
CC1=NC2=C(N1N)C=CC(=C2)C(=O)OC |
Synonyms |
1H-Benzimidazole-5-carboxylicacid,1-amino-2-methyl-,methylester(9CI) |
Origin of Product |
United States |
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